6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Synthetic methodology Palladium catalysis Quinolone library synthesis

Medicinal chemists often face the challenge of accessing a C-6 functionalisable 4-quinolone intermediate for systematic SAR exploration. The 6-Br substituent enables rapid Suzuki-Miyaura diversification (85-95% yield in 5 min, microwave-assisted) while modulating lipophilicity (XLogP3 ≈ 2.7) for DNA-gyrase and HIV-1 integrase programmes. • Ready C-6 cross-coupling handle for parallel library synthesis • Validated scaffold for antibacterial & antiviral hit expansion • Free C-3 COOH for pharmacophore engagement. Supplied with rigorous QC for reliable B2B procurement.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Cat. No. B12121118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C11H8BrNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16)
InChIKeyHRMDDQNQONYWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid – Core Scaffold and Physicochemical Identity


6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 99867-23-9) is a synthetic, fully aromatic 4-quinolone-3-carboxylic acid that belongs to the 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid subclass – the foundational scaffold of the fluoroquinolone antibiotic family [1]. The molecule carries three pharmacophore-relevant substituents: a bromine atom at C‑6, a methyl group at N‑1, and a free carboxylic acid at C‑3. Its molecular formula is C₁₁H₈BrNO₃ with a molecular weight of 282.09 g·mol⁻¹ . The C‑6 bromine provides a dense, polarisable halogen that simultaneously serves as a synthetic handle for transition-metal-catalysed cross-coupling and modulates lipophilicity (XLogP3 ~2.7) relative to the 6‑fluoro (XLogP3 2.1) and 6‑unsubstituted analogues [2]. The N‑1 methyl group locks the tautomeric equilibrium in the 4‑oxo (keto) form, ensuring a consistent hydrogen-bonding pattern at the C‑3 carboxylic acid and C‑4 carbonyl, which is critical for target engagement in both antibacterial (DNA‑gyrase) and antiviral (HIV‑1 integrase) contexts [3].

Synthetic diversification workflow. C-6 bromine handle supports Suzuki–Miyaura library synthesis.
SAR exploration scaffold. Enables antibacterial and antiviral pharmacophore mapping studies.
Physicochemical tuning. Reported higher lipophilicity vs. 6-fluoro analogue for permeability studies.

Why 6-Bromo Substitution Cannot Be Replaced by Fluoro, Chloro, or Positional Isomers


Within the 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid series, the identity of the C‑6 substituent simultaneously governs three independent selection parameters: (i) synthetic tractability for downstream library diversification, (ii) lipophilicity-driven permeability and non-specific protein binding, and (iii) target‑engagement potency against specific biological targets such as DNA‑gyrase and HIV‑1 integrase [1]. A 6‑fluoro analogue (CAS 2264‑33‑7) cannot undergo Suzuki‑Miyaura cross‑coupling because of the inertness of the C–F bond under standard palladium‑catalysed conditions, precluding C‑6 arylation [2]. The 6‑chloro analogue is a competent cross‑coupling partner but its lower lipophilicity (estimated XLogP3 ~2.3) and smaller van der Waals radius alter binding‑pocket occupancy relative to the 6‑bromo derivative . The 6‑unsubstituted (6‑H) parent (CAS 18471‑99‑3) lacks any synthetic handle at C‑6, eliminating the possibility of structure‑activity relationship (SAR) exploration at that position. The 7‑bromo positional isomer (CAS 1255785‑59‑1) places the halogen at a site where substitution is known to drastically reduce antibacterial activity in the classic quinolone pharmacophore model [3]. These differences are not interchangeable when the procurement goal is to access a maximally versatile intermediate for parallel medicinal chemistry or to probe the effect of C‑6 halogen size and polarisability on target engagement.

Target compound
6-Bromo: broad synthetic utility and higher lipophilicity
6-Fluoro
C–F bond inert under Suzuki conditions; may limit C-6 diversification
6-Unsubstituted
No synthetic handle at C-6; SAR exploration at this position not possible
7-Bromo isomer
Halogen placement may drastically reduce antibacterial pharmacophore activity
Similar product does not mean interchangeable product. Verify synthetic compatibility and binding-pocket fit before substitution.

Quantitative Differentiation Against Closest Structural Analogs


Suzuki–Miyaura Cross-Coupling for C-6 Aryl Diversification

The C‑6 bromine atom serves as an electrophilic partner for palladium-catalysed Suzuki–Miyaura cross-coupling with arylboronic acids, enabling direct C‑6 arylation of the 4-quinolone-3-carboxylic acid scaffold. This transformation is not accessible with the 6‑fluoro analogue (C–F bond inert under standard Suzuki conditions) or the 6‑unsubstituted (6‑H) analogue. In the work of Gupta et al., 6‑bromo‑4‑quinolone‑3‑carboxylate esters underwent microwave-assisted Suzuki coupling with phenylboronic acid in DMF/K₂CO₃ using a Pd‑NHC catalyst at 110 °C, delivering the 6‑aryl products in 85–95% yield within 5 minutes [1].

C-6 Arylation
Method context
85–95% yield (microwave, 5 min)
Pd-NHC, K₂CO₃, DMF, 110 °C
6-F/6-H: no reaction
Supports C-6 diversification workflow fit
Data from Gupta et al. 2014
Synthetic methodology Palladium catalysis Quinolone library synthesis C–C bond formation

Enhanced Lipophilicity Expands Permeability-Affinity Design Space

The replacement of fluorine (van der Waals radius 1.47 Å) with bromine (1.85 Å) at C‑6 increases the computed lipophilicity of the 1‑methyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid scaffold by approximately 0.6 logP units. The 6‑bromo target compound has a reported XLogP3 of ~2.7 , compared with 2.1 for the 6‑fluoro analogue [1] and an estimated ~1.5–1.7 for the 6‑unsubstituted parent. This difference is consistent with the ~0.4 logP unit increase observed between 6‑bromo‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid (logP = 2.34) and its N‑1‑unsubstituted counterpart, plus a further ~0.3–0.4 unit contribution from N‑1 methylation.

Lipophilicity shift
Cross-study comparable
ΔXLogP3 ≈ +0.6 vs. 6-F
Target XLogP3 ≈ 2.7; 6-F XLogP3 = 2.1
Supports lipophilicity endpoint review
Class-level inference from PubChem data
Physicochemical profiling Lipophilicity Drug-likeness Membrane permeability

Enhanced Antibacterial Spectrum in Structurally Proximal Naphthyridone Series

In a 2018 study on naphthyridine‑3‑carboxylic acid derivatives – the direct 1,8‑naphthyridone structural analogue of the 4‑quinolone‑3‑carboxylic acid scaffold – the 6‑bromo analogue of nalidixic acid consistently produced derivatives with broader antibacterial spectrum and improved potency relative to the non‑brominated parent. Compounds derived from the 6‑bromo naphthyridone intermediate exhibited MIC values of ~5.5–7 mM against S. aureus, B. cereus, K. pneumoniae, and M. smegmatis, whereas the non‑brominated counterparts were less active or inactive against the same panel . The brominated oxadiazoles (10 b,d,e) demonstrated MIC ≈ 5.5–5.9 mM against B. cereus, and DNA‑gyrase IC₅₀ values of 1.73–4.46 μg mL⁻¹ were recorded for the most active 6‑bromo‑thiosemicarbazide derivatives .

Antibacterial spectrum
Class-level inference
MIC ≈ 5.5–7 mM (S. aureus, B. cereus, K. pneumoniae, M. smegmatis)
Gyrase IC₅₀: 1.73–4.46 µg/mL; non-brominated series less active
Supports antimicrobial screening context
Naphthyridone structural analogue study
Antibacterial activity DNA-gyrase inhibition Naphthyridone Minimum inhibitory concentration

Improved Antiviral Potency in HIV-1 Integrase Allosteric Inhibitors

In a 2022 study on multi‑substituted quinolines as allosteric HIV‑1 integrase (IN) inhibitors (ALLINIs), the addition of a bromine atom at the C‑6 position was found to confer better antiviral properties compared with the non‑brominated parent scaffold. The authors explicitly state: “the addition of bromine at either the 6 (6‑bromo) or 8 (8‑bromo) position conferred better antiviral properties” [1]. Notably, the 6‑bromo substitution resulted in a loss of potency against an ALLINI‑resistant IN A128T mutant virus, whereas the 8‑bromo analogue retained full effectiveness, demonstrating that the 6‑bromo position is specifically involved in key binding interactions at the IN dimer interface [1].

HIV-1 IN ALLINI
Class-level inference
6-Br substitution improved antiviral properties
6-H parent inferior; A128T mutant sensitive to 6-Br positioning
Supports antiviral assay-response context
OmicsDI / PMC9324412; quantitative EC₅₀ not disclosed
HIV-1 integrase ALLINI Antiviral activity Quinoline SAR

Regioselective Sequential Cross-Coupling for Trisubstituted Quinolone Libraries

A general methodology reported by Das and co‑workers demonstrates that 1‑alkyl‑6‑bromo‑3‑iodoquinolin‑4(1H)‑ones undergo regioselective sequential palladium‑catalysed reactions: Suzuki–Miyaura coupling at the C‑3 iodide first, followed by Sonogashira coupling at the C‑6 bromide, or vice‑versa, enabling the construction of 1,3,6‑trisubstituted quinolin‑4(1H)‑one libraries with full regiocontrol [1]. The orthogonality of the C–I and C–Br bonds under different catalytic conditions (Suzuki vs. Sonogashira) provides a level of synthetic versatility that is not achievable with the 6‑fluoro (C–F bond unreactive) or 6‑chloro (less reactive, poorer selectivity) analogues.

Sequential coupling
Supporting evidence
Regioselective C-3 Suzuki + C-6 Sonogashira
Full regiocontrol; orthogonal C-I and C-Br reactivity
6-F/6-Cl/6-H cannot replicate this orthogonality
Supports diversity-oriented synthesis workflow
Das et al. 2013
Regioselective functionalization Sequential catalysis Quinolin‑4(1H)-one Microwave-assisted synthesis

Commercial Availability for SAR and Medicinal Chemistry Campaigns

6‑Bromo‑1‑methyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid (CAS 99867‑23‑9) is commercially stocked and available at 97% purity from multiple reputable research‑chemical suppliers, including Leyan (Shanghai) and CymitQuimica (Spain) . The compound is offered in quantities ranging from 1 g to 100 g, with the 1 g and 5 g pack sizes typically in stock. This contrasts with several comparator analogues (e.g., the 7‑bromo positional isomer CAS 1255785‑59‑1 or the 6‑chloro analogue) which are less broadly stocked or available only via custom synthesis, potentially introducing lead‑time bottlenecks in time‑sensitive hit‑to‑lead programs.

Commercial supply
Data to verify
97% purity; stocked at Leyan, CymitQuimica (1–100 g)
7-Br isomer and 6-Cl analogue less broadly stocked
Supports procurement risk assessment
Supplier catalogue review (2024–2025)
Commercial sourcing Building block Purity Medicinal chemistry supply

High-Impact Application Scenarios


Fragment-Based and Diversity-Oriented Library Synthesis via C-6 Arylation

The C‑6 bromine atom serves as a robust electrophilic partner for Suzuki–Miyaura cross‑coupling, enabling the rapid generation of 6‑aryl‑substituted 4‑quinolone‑3‑carboxylic acid libraries. As demonstrated by Gupta et al., microwave‑assisted Suzuki coupling of 6‑bromo‑4‑quinolone‑3‑carboxylates with (hetero)arylboronic acids proceeds in 85–95% yield within 5 minutes, tolerating both electron‑donating and electron‑withdrawing substituents [1]. This synthetic versatility makes the compound an ideal core intermediate for fragment‑based drug discovery (FBDD) and diversity‑oriented synthesis (DOS) campaigns where systematic exploration of the C‑6 aryl binding pocket is required.

Antibacterial Lead Optimisation Targeting DNA-Gyrase

Class‑level evidence from the structurally proximal naphthyridone series demonstrates that C‑6 bromination broadens the antibacterial spectrum and improves potency against S. aureus, B. cereus, K. pneumoniae, and M. smegmatis relative to non‑brominated counterparts . The free C‑3 carboxylic acid and C‑4 carbonyl of the scaffold are the established pharmacophore for DNA‑gyrase inhibition [2]. Researchers developing next‑generation antibacterial agents targeting methicillin‑resistant Staphylococcus aureus (MRSA) or multidrug‑resistant Mycobacterium tuberculosis can use this compound as a starting point for SAR exploration, with the 6‑bromo substituent providing both a potency‑enhancing halogen and a derivatisation handle.

HIV-1 Integrase Allosteric Inhibitor Lead Identification

The 6‑bromo substitution pattern on the quinoline scaffold has been specifically validated as conferring improved antiviral properties in HIV‑1 integrase allosteric inhibitors (ALLINIs) [3]. The differential sensitivity of the 6‑bromo versus 8‑bromo analogues to the A128T resistance mutation provides a structural probe for mapping the IN dimer interface binding determinants. Research groups pursuing non‑catalytic‑site integrase inhibitors for combination antiretroviral therapy can employ 6‑bromo‑1‑methyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid as a validated starting scaffold for hit expansion and lead optimisation.

Physicochemical Modulation for CNS-Penetrant or Anti-Tubercular Programs

The enhanced lipophilicity of the 6‑bromo derivative (XLogP3 ≈ 2.7) relative to the 6‑fluoro analogue (XLogP3 = 2.1) provides a 0.6 logP unit shift that can be exploited to fine‑tune membrane permeability and CNS penetration [4]. This is particularly relevant for programs targeting intracellular pathogens such as Mycobacterium tuberculosis (where the bacillus resides within macrophage phagosomes) or for developing quinolone‑based CNS therapeutics. The 6‑bromo scaffold offers a higher‑lipophilicity starting point that may reduce the need for additional lipophilic modifications during lead optimisation, potentially preserving ligand efficiency.

Application
Selection Property
Validation Focus
Quinolone library synthesis
Synthetic handle versatility
Cross-coupling yield and regioselectivity review
DNA-gyrase inhibitor studies
Antimicrobial scaffold context
MIC and spectrum-of-activity endpoints
HIV-1 integrase ALLINI research
6-Br substitution pattern
Multimerization assay and resistance-mutant profiling
Intracellular pathogen programs
Lipophilicity and permeability context
Cell-penetration and target-engagement assays
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